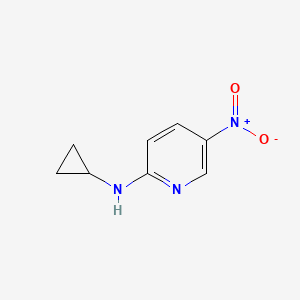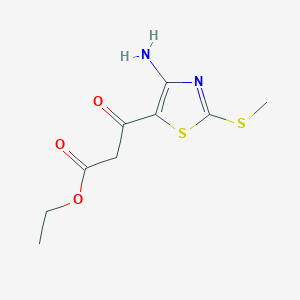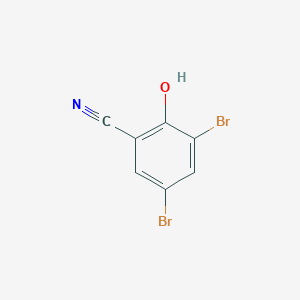![molecular formula C50H36 B1597273 1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene CAS No. 7146-38-5](/img/structure/B1597273.png)
1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is an organic compound known for its unique structural properties and applications in various fields. This compound consists of an ethene core substituted with four biphenyl groups at the 1,1,2,2 positions, making it a highly conjugated system. Its structural features contribute to its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene can be synthesized through a condensation reaction involving 1,1,2,2-tetrakis(4-formyl-[1,1’-biphenyl])ethane and 1,3,5-benzenetricarboxylic acid trihydrazide . This reaction typically occurs under Schiff-base reaction conditions, which involve the formation of imine linkages between the aldehyde and hydrazide groups .
Industrial Production Methods
Industrial production of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene may involve large-scale condensation reactions using similar starting materials and reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene involves its ability to form stable conjugated systems and interact with various molecular targets. The compound’s π-electron-rich structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its applications in sensing, catalysis, and material science .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetra(4-carboxylphenyl)ethylene: Similar in structure but with carboxyl groups instead of biphenyl groups.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of biphenyl groups, leading to different reactivity and applications.
Uniqueness
1,1,2,2-Tetra([1,1’-biphenyl]-4-yl)ethene is unique due to its highly conjugated biphenyl groups, which provide exceptional stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a versatile building block in various chemical reactions .
Propiedades
IUPAC Name |
1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38)50(47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJNZGCSYPKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328344 |
Source


|
| Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-38-5 |
Source


|
| Record name | NSC21392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)




![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)


